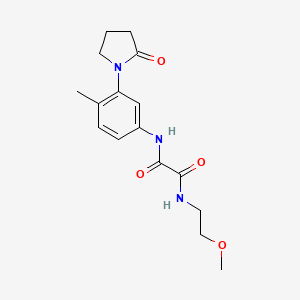![molecular formula C23H15N7O3 B2838650 3-nitro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide CAS No. 891115-06-3](/img/structure/B2838650.png)
3-nitro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-nitro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide” is a heterocyclic compound . It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The triazole nucleus is present as a central structural component in a number of drug classes .
Synthesis Analysis
The synthesis of compounds possessing a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine nucleus has attracted enormous attention . The synthetic protocols for these compounds involve reactions with appropriate heterocyclic amines and active methylene compounds . In addition, 1,3,4-thiadiazoles and 1,3-thiazoles can be obtained via the reaction of substituted thiourea with appropriate hydrazonoyl chlorides and halogenated ketenes .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings including a triazole ring and a pyridazin ring . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds indicate that they are thermally stable, with decomposition temperatures ranging from 147–228 °C, and exhibit acceptable densities (1.77–1.80 g cm −3) .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Metal-Free Synthesis of Heterocyclic Compounds : A study highlighted a novel strategy for synthesizing biologically important heterocyclic compounds, like 1,2,4-triazolo[1,5-a]pyridines, via phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, which features a short reaction time and high yields. This method allows for the convenient construction of a heterocyclic skeleton through direct oxidative N-N bond formation without the need for metals Zheng et al., 2014.
Ce(III)-Catalyzed Synthesis : Another study introduced an efficient synthesis of pyridyl benzamides from 2-aminopyridines and nitroolefins, catalyzed by rare-earth metals. This method provides a broad substrate scope in moderate to excellent yields, highlighting the absence of additives and external oxidants. The process also demonstrates the use of water as the source of the carbonyl oxygen atom in pyridyl benzamides Chen et al., 2018.
Biological Applications
Antimicrobial Evaluation : The synthesis and evaluation of thienopyrimidine derivatives have shown significant antimicrobial activity. This research outlines the process of reacting heteroaromatic o-aminonitrile with various compounds to form [1,2,4]Triazolo[4,3-c]thieno-[3,2-e]pyrimidine derivatives, some of which exhibited pronounced antimicrobial properties Bhuiyan et al., 2006.
Spectroscopic and Biological Activity : Research on the synthesis, spectroscopic, and biological activity of derivatives containing the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole moiety revealed antibacterial and antifungal activities against various microbes. This study underscores the potential therapeutic applications of these compounds Patel & Patel, 2015.
Zukünftige Richtungen
The future directions in the research of this compound could involve further exploration of its biological activities, as well as the development of new synthetic routes and derivatives . The compound’s structure–activity relationship could also be a focus of future research, which could aid in the rational design and development of new target-oriented drugs for
Eigenschaften
IUPAC Name |
3-nitro-N-[3-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N7O3/c31-23(16-5-2-8-19(13-16)30(32)33)25-18-7-1-4-15(12-18)20-9-10-21-26-27-22(29(21)28-20)17-6-3-11-24-14-17/h1-14H,(H,25,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVWKCDXOZAHAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=NN4C(=NN=C4C5=CN=CC=C5)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-nitro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(4-methoxyphenyl)methyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2838570.png)
![(E)-1-[(2-chloro-5-nitrophenyl)methylidene]-2-methylhydrazine](/img/structure/B2838571.png)
![(Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide](/img/structure/B2838574.png)
![2-chloro-N-[2-(methylsulfonyl)phenyl]acetamide](/img/structure/B2838577.png)
![10-(2-chloro-6-fluorobenzyl)-10H-pyrido[3,2-b][1,4]benzothiazine](/img/structure/B2838579.png)
![N-(3-chloro-4-methoxyphenyl)-2-((4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2838580.png)
![(E)-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-2-phenylethenesulfonamide](/img/structure/B2838581.png)
![(2-Imidazo[1,2-a]pyridin-2-ylethyl)(2-thienylmethyl)amine](/img/structure/B2838583.png)


methylidene}-3-oxobutanenitrile](/img/structure/B2838587.png)
